N-(prop-2-enylcarbamothioyl)thiophene-2-carboxamide
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Overview
Description
N-(prop-2-enylcarbamothioyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-enylcarbamothioyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with prop-2-enyl isothiocyanate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process . Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-enylcarbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles (amines, alcohols); reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted thiophene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(prop-2-enylcarbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit essential enzymes or disrupt cell membrane integrity, leading to cell death . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological and chemical properties.
Benzo[b]thiophene-2-carboxamide derivatives: These compounds have a fused benzene ring, which can enhance their stability and biological activity.
Uniqueness
N-(prop-2-enylcarbamothioyl)thiophene-2-carboxamide is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its prop-2-enyl group allows for versatile chemical modifications, making it a valuable scaffold for the development of new compounds with tailored properties .
Properties
IUPAC Name |
N-(prop-2-enylcarbamothioyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-2-5-10-9(13)11-8(12)7-4-3-6-14-7/h2-4,6H,1,5H2,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZLIILSVYVJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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